![molecular formula C12H7ClO2 B167028 1-Chlorodibenzo-p-dioxin CAS No. 39227-53-7](/img/structure/B167028.png)
1-Chlorodibenzo-p-dioxin
Overview
Description
1-Chlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Synthesis Analysis
Polychlorodibenzo-p-dioxins (chlorodioxins) appear most frequently by heating of chlorophenols in alkaline solution, especially when producing organic derivatives . These compounds were synthesized by surface-catalyzed reactions on fly ash particulates taken from incinerators .Molecular Structure Analysis
The molecular structure of 1-Chlorodibenzo-p-dioxin has been studied using structure–activity relationship (SAR) and two-dimensional quantitative structure–activity relationship (2D-QSAR) methods . The research objects in this study were 60 organic compounds with pEC 50 values and 162 compounds without pEC 50 values, which included polychlorinated dibenzofurans (PCDFs), polychlorinated dibenzo-p-dioxins (PCDDs), and polybrominated dibenzo-p-dioxins (PBDDs) .Chemical Reactions Analysis
Toxic chlorinated dibenzo-p-dioxins are known to be formed in incinerators that burn municipal refuse . These compounds were synthesized by surface-catalyzed reactions on fly ash particulates taken from incinerators .Physical And Chemical Properties Analysis
The molecular weight of 1-Chlorodibenzo-p-dioxin is 218.63 g/mol . It has a computed XLogP3 value of 5 . The IUPAC name for this compound is 1-chlorodibenzo-p-dioxin .Scientific Research Applications
Understanding the Carcinogenic Mechanisms
1-Chlorodibenzo-p-dioxin, as part of the larger group of dioxins, has been the subject of extensive research due to its carcinogenic properties. The International Agency for Research on Cancer (IARC) classified the most potent dioxin congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), as a Group 1 carcinogen. Research indicates that TCDD acts through the aryl hydrocarbon receptor (AhR), which is present in both humans and animals. This classification was supported by new epidemiological evidence showing positive exposure-response analyses in industrial cohorts and specific cancer excesses in the Seveso accident cohort (Steenland et al., 2004).
DNA Binding and Gene Regulation
Research on dioxins, including 1-Chlorodibenzo-p-dioxin, has shown that the dioxin-Ah receptor complex binds to DNA containing a specific core sequence. This interaction is crucial for cytochrome P1-450 gene transcription and indicates that nucleotides flanking this core sequence contribute to gene regulation and dioxin action (Denison et al., 1988).
Metabolic Pathways
Understanding the metabolic pathways of dioxins is critical for assessing their environmental and biological impacts. Studies have shown that various chlorinated dibenzo-p-dioxins, including 1-chlorodibenzo-p-dioxin, are metabolized to mono- and dihydroxy derivatives. Primary hydroxylation occurs at specific positions in the molecule, providing insights into the biotransformation of these compounds (Tulp & Hutzinger, 1978).
Mass Spectrometry Applications
Mass spectrometry has been extensively used for identifying and quantifying chlorodibenzo-p-dioxins, including 1-Chlorodibenzo-p-dioxin, in various environmental matrices. This technique is crucial for understanding the formation, degradation, and distribution of dioxins in the environment and in biological systems (Mahle & Shadoff, 1982).
Environmental and Health Impact Studies
Several studies have been conducted to assess the environmental and health impacts of dioxins. For example, research on the effects of TCDD in laboratory animals has shown a range of toxicological effects, including hematologic and clinical chemistry changes. These studies are crucial for understanding the broader implications of dioxin exposure on public health and the environment (Zinkl et al., 1973).
Safety And Hazards
Future Directions
In epidemiological studies, the associations of dioxin and dioxin-like (dl)-compound exposure with metabolic diseases including diabetes and metabolic syndrome in adults and with neurodevelopmental problems and earlier/later puberty in children have been suggested in the general population and environmentally exposed populations . Therefore, future research should focus on these areas to better understand the effects of dioxin and dl compound exposure on human health .
properties
IUPAC Name |
1-chlorodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGGRWRBGXENKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872020 | |
Record name | 1-Chlorodibenzo[b,e][1,4]dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chlorodibenzo-p-dioxin | |
CAS RN |
39227-53-7, 35656-51-0 | |
Record name | 1-Chlorodibenzo-p-dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39227-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | polychlorodibenzo-4-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035656510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chlorodibenzo[b,e][1,4]dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT477ZL85J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Aroclor 1268, Chlorofen, and Clophen T 64 technical chlorobiphenyl formulations were examined for 75 congeners of chlorodibenzo-
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